4-Bromo-2-chlorophenylisocyanide

Descripción general

Descripción

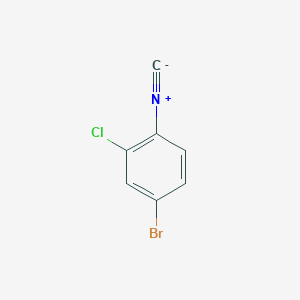

4-Bromo-2-chlorophenylisocyanide is an organic compound with the molecular formula C7H3BrClN. It is a derivative of phenylisocyanide, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is primarily used in research settings and has applications in various fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorophenylisocyanide typically involves the following steps:

Bromination: The starting material, 2-chlorophenylisocyanide, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would involve scaling up the bromination process. This would require optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chlorophenylisocyanide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylisocyanides can be obtained.

Coupling Products: Biaryl compounds are the major products formed through coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-chlorophenylisocyanide is utilized in organic synthesis to create various derivatives. It has been shown to participate in amidation reactions, particularly with indole derivatives, yielding N-carboxamidated products. For example, a study demonstrated that treatment of indoles with this isocyanide under optimized conditions resulted in moderate yields of the desired amidated products .

Synthesis of Ureas

The compound is also effective in synthesizing urea derivatives through reactions with amines. In one study, the reaction of this compound with various amines yielded diverse urea compounds, showcasing its versatility as a building block in medicinal chemistry . The yields were reported to be high (up to 98%) for certain substrates, indicating its efficiency in forming stable urea linkages .

Case Study 1: Amidation of Indoles

In a recent study focusing on chemo- and regio-selective amidation using aryl isocyanates, researchers found that this compound could effectively react with indoles to form N-carboxamidated products. The study highlighted the reaction's specificity and the ability to isolate single crystals suitable for X-ray diffraction analysis, confirming the structure of the products formed .

Case Study 2: Urea Derivatives for Pharmacological Applications

Another significant application involved the synthesis of diarylureas containing heterocycles as potential CB1 receptor antagonists. The researchers employed this compound to couple with various anilines, resulting in compounds that exhibited promising biological activity against CB1 receptors . This underscores the compound's relevance in drug discovery and development.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chlorophenylisocyanide involves its interaction with various molecular targets. In biological systems, it can act as a ligand that binds to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-chlorophenylisocyanide: Similar structure but with different positions of bromine and chlorine.

4-Bromo-2-fluorophenylisocyanide: Fluorine replaces chlorine at the 2-position.

4-Chloro-2-bromophenylisocyanide: Similar structure but with reversed positions of bromine and chlorine.

Uniqueness

4-Bromo-2-chlorophenylisocyanide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Actividad Biológica

4-Bromo-2-chlorophenylisocyanide, a compound with notable chemical reactivity, has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

This compound is characterized by the following molecular structure:

- Molecular Formula : C7H4BrClN

- IUPAC Name : 4-bromo-2-chlorophenyl isocyanide

The presence of halogen substituents (bromine and chlorine) on the phenyl ring enhances its reactivity, making it a candidate for various biological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Anticancer Activity

Research indicates that isocyanides can induce apoptosis in cancer cells through multiple pathways:

- Inhibition of Cell Proliferation : Isocyanides have been shown to disrupt cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress that triggers apoptotic pathways .

2. Antimicrobial Properties

Studies have demonstrated that isocyanides exhibit antimicrobial activity against various bacterial strains:

- Biofilm Disruption : this compound has been observed to inhibit biofilm formation in pathogenic bacteria, which is critical for their virulence .

- Membrane Disruption : The compound can alter bacterial membrane integrity, leading to increased permeability and eventual cell lysis .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and increased levels of p53 protein

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains. The study highlighted the compound's ability to disrupt biofilm formation and modulate quorum sensing pathways, thereby reducing bacterial virulence factors .

Data Tables

The following tables summarize key biological activities and findings related to this compound.

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis |

| Antimicrobial | E. coli | 15 µg/mL | Biofilm disruption |

| Antimicrobial | S. aureus | 15 µg/mL | Membrane disruption |

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEHQADFMJPXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373615 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-45-6 | |

| Record name | 4-Bromo-2-chlorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 730971-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.